

Chlorine Azide: A Comprehensive Technical Guide on its Discovery, Properties, and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorine azide*

Cat. No.: *B083171*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorine azide (ClN_3) is a highly reactive and explosive inorganic compound first synthesized in 1908. This document provides an in-depth technical overview of its discovery, historical context, synthesis, physicochemical properties, and decomposition pathways. Detailed experimental protocols for its preparation, with a strong emphasis on modern, safer in-situ generation techniques, are presented. All quantitative data are summarized in structured tables for clarity. Furthermore, key reaction and decomposition pathways are visualized using logical diagrams to aid in understanding its complex chemistry. This guide is intended for researchers and professionals who require a thorough understanding of **chlorine azide** for its potential applications in chemical synthesis, bearing in mind its significant hazards.

Discovery and Historical Context

Chlorine azide was first synthesized and characterized by the German chemist Friedrich Raschig in 1908.^[1] His work was published in the "Berichte der deutschen chemischen Gesellschaft." Raschig, a student of Robert Wilhelm Bunsen, was a prominent chemist who also developed the Raschig process for producing hydroxylamine and the Olin Raschig process for hydrazine.

The discovery of **chlorine azide** occurred within a flourishing period of azide chemistry. The parent compound, hydrazoic acid (HN_3), had been discovered by Theodor Curtius in the 1890s.

This era also saw the development of the Curtius rearrangement, a key reaction involving acyl azides. The synthesis of the first organic azide, phenyl azide, by Peter Griess in 1864 laid the groundwork for this field. Raschig's synthesis of **chlorine azide** expanded the family of halogen azides and opened new avenues for studying the reactivity of the azide functional group.

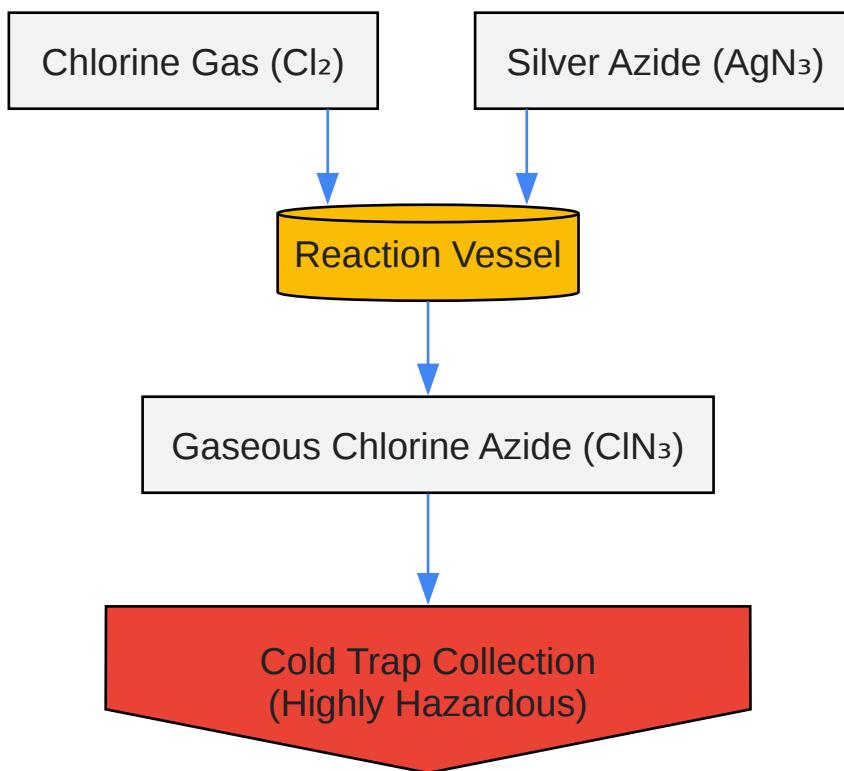
Physicochemical Properties

Chlorine azide is a yellow-orange liquid or a colorless gas with a pungent odor.[\[1\]](#) It is notoriously unstable and can detonate spontaneously at any temperature, making its isolation and handling in concentrated form extremely hazardous.[\[1\]](#) It is soluble in a range of organic solvents but only slightly soluble in water.[\[1\]](#)

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Formula	ClN_3	[2]
Molar Mass	77.47 g/mol	[2]
Appearance	Yellow-orange liquid; colorless gas	[1]
Melting Point	-100 °C	[3]
Boiling Point	-15 °C	[1]
Density	Data not available in search results	
Shock Sensitivity	Extreme	[1]
Friction Sensitivity	Extreme	[1]

Spectral Data	Wavenumber (cm ⁻¹) / Wavelength (nm)	Notes	Reference(s)
Infrared (IR) Absorption	~2160-2120	Asymmetric stretch of the azide group	
~1143		Symmetric stretch of the azide group	
~723		N-Cl stretching vibration	
818 and 824		New bands appearing upon photolysis	
UV-Vis Absorption (λ _{max})		Data not available in search results	


Synthesis and Experimental Protocols

Two primary methods for the synthesis of **chlorine azide** have been reported. Due to the compound's extreme instability, modern applications predominantly utilize in-situ generation.

Historical Synthesis: Chlorine Gas and Silver Azide

This method involves passing chlorine gas over silver azide. While historically significant, this method is fraught with danger due to the handling of both explosive silver azide and the gaseous, explosive product.

Experimental Workflow: Historical Synthesis of **Chlorine Azide**

[Click to download full resolution via product page](#)

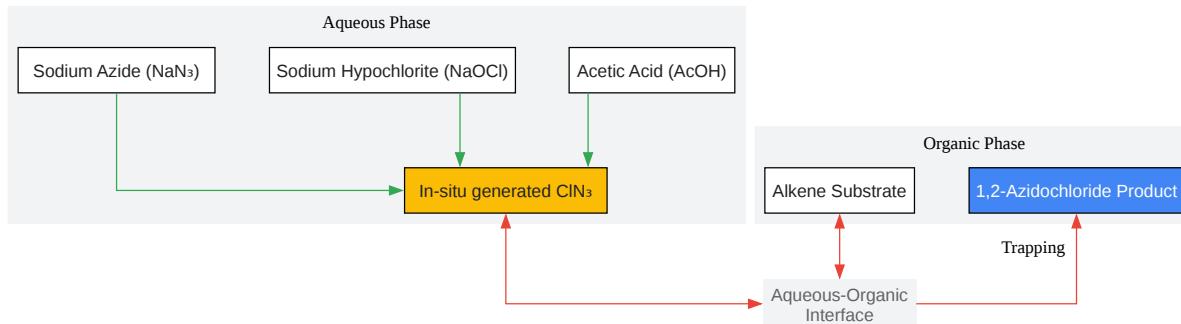
Caption: Historical synthesis of **chlorine azide**.

Modern In-Situ Synthesis: Hypochlorite and Sodium Azide

A safer and more practical approach involves the in-situ generation of **chlorine azide** from sodium hypochlorite and sodium azide in the presence of a weak acid, such as acetic acid. The **chlorine azide** is generated slowly and immediately trapped by a substrate present in the reaction mixture, preventing the accumulation of dangerous concentrations of the explosive compound. This method is particularly useful for the azidochlorination of alkenes.

Experimental Protocol: In-situ Generation and Trapping of **Chlorine Azide** for Azidochlorination of Alkenes

Materials:


- Sodium azide (NaN₃)

- Sodium hypochlorite (NaOCl) solution (commercial bleach)
- Acetic acid (CH₃COOH)
- Alkene substrate
- Organic solvent (e.g., dichloromethane)
- Water

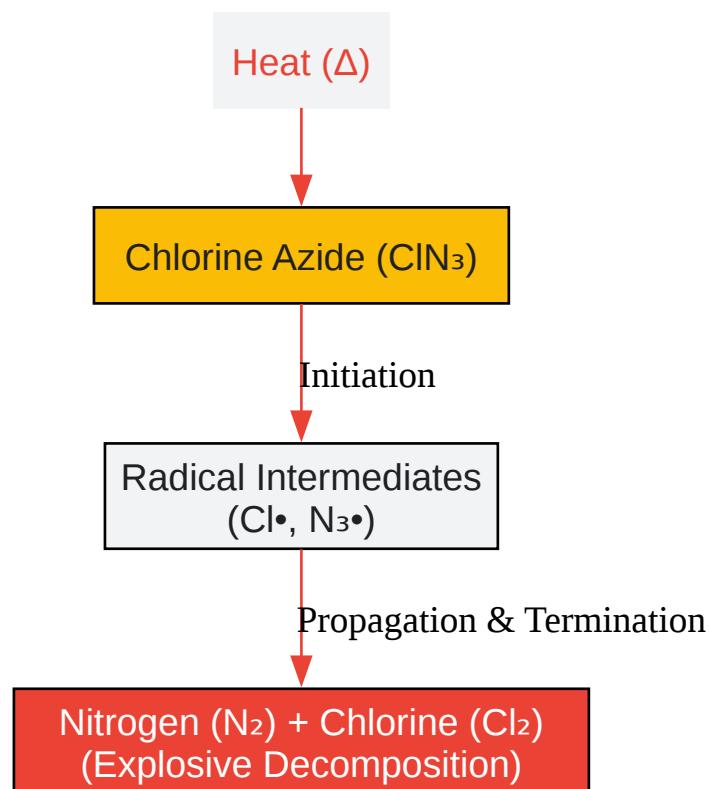
Procedure:

- Reaction Setup: The reaction is typically carried out in a biphasic medium. The alkene substrate is dissolved in an organic solvent.
- Reagent Addition: An aqueous solution of sodium azide and sodium hypochlorite is added to the stirred solution of the alkene.
- Initiation: Acetic acid is added slowly to the biphasic mixture. The acid protonates the hypochlorite to form hypochlorous acid (HOCl), which then reacts with sodium azide to generate **chlorine azide** *in situ*.
- Reaction: The generated **chlorine azide** is immediately trapped by the alkene at the aqueous-organic interface to form the 1,2-azidochloride product.
- Workup: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the product.

Experimental Workflow: In-situ Synthesis and Trapping of **Chlorine Azide**

[Click to download full resolution via product page](#)

Caption: In-situ synthesis and trapping of **chlorine azide**.

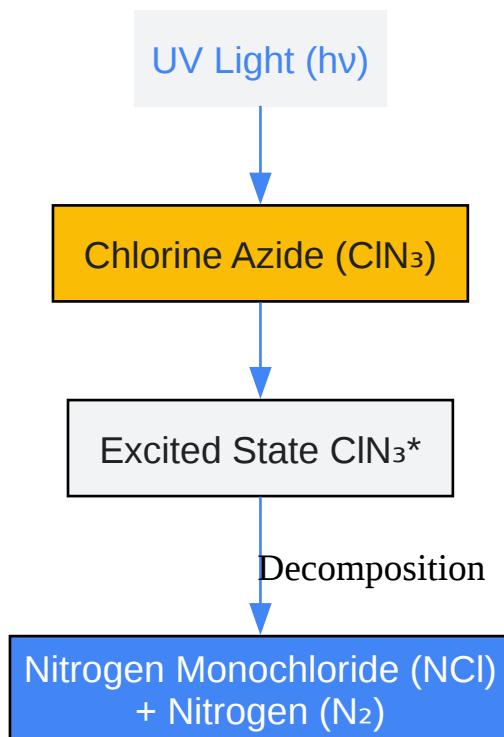

Decomposition Pathways

The extreme instability of **chlorine azide** leads to its facile decomposition under various conditions, primarily through thermal and photochemical pathways. The decomposition is highly exothermic and can be explosive.

Thermal Decomposition

Concentrated **chlorine azide** can detonate spontaneously at any temperature. The thermal decomposition is believed to proceed through the initial cleavage of the weak N-Cl bond, leading to the formation of a chlorine radical and an azide radical. The subsequent reactions of these highly reactive species result in the formation of nitrogen gas and other products. While the detailed mechanism in the gas or liquid phase is complex and can be influenced by conditions, the overall decomposition is a rapid, exothermic process.

Logical Pathway: Thermal Decomposition of **Chlorine azide**


[Click to download full resolution via product page](#)

Caption: Thermal decomposition of **chlorine azide**.

Photochemical Decomposition

The photolysis of **chlorine azide** has been studied, particularly in cryogenic matrices. Upon irradiation with UV light, **chlorine azide** decomposes to form nitrogen monochloride (NCI) and nitrogen gas. This process involves the cleavage of the N-N bond within the azide moiety.

Logical Pathway: Photochemical Decomposition of **Chlorine Azide**

[Click to download full resolution via product page](#)

Caption: Photochemical decomposition of **chlorine azide**.

Safety and Handling

Chlorine azide is an extremely sensitive and powerful explosive. It is sensitive to shock, friction, and heat. Concentrated forms should never be isolated or handled except by highly specialized personnel with appropriate protective measures in place.

Key Safety Precautions:

- In-situ Generation: Whenever possible, **chlorine azide** should be generated in-situ and used immediately in a subsequent reaction to avoid its accumulation.
- Personal Protective Equipment (PPE): Use of safety glasses, face shields, and appropriate gloves is mandatory. Operations should be conducted behind a blast shield.
- Ventilation: Work in a well-ventilated area, preferably within a fume hood.

- Avoid Contamination: Do not allow **chlorine azide** to come into contact with metals, as this can lead to the formation of highly sensitive metal azides.
- Dilution: Working with dilute solutions of **chlorine azide** significantly reduces the risk of detonation.

Conclusion

Chlorine azide remains a compound of significant interest to the chemical research community due to its unique reactivity. Its discovery by Friedrich Raschig was a notable milestone in the expanding field of azide chemistry. While its extreme instability and explosive nature pose significant handling challenges, modern in-situ generation techniques have made its use in organic synthesis, such as in azidochlorination reactions, more accessible and safer. A thorough understanding of its properties, synthesis, and decomposition pathways, coupled with stringent safety protocols, is paramount for any researcher intending to work with this hazardous yet synthetically valuable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorine azide - Wikipedia [en.wikipedia.org]
- 2. Chlorine azide (Cl(N₃)) | CIN₃ | CID 61708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Chlorine Azide: A Comprehensive Technical Guide on its Discovery, Properties, and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083171#discovery-and-history-of-chlorine-azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com